![molecular formula C11H21NO2Si B1660104 tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate CAS No. 71592-57-9](/img/structure/B1660104.png)
tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate
Overview
Description
“tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate” is a chemical compound with the CAS Number: 71592-57-9 . It has a molecular weight of 227.38 . It is also known as "tert-butyl N- [3- (trimethylsilyl)prop-2-yn-1-yl]carbamate" . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate” was achieved starting from commercially available 4-bromo-1 H -indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N -Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH 4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert -butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl (3- (trimethylsilyl)prop-2-yn-1-yl)carbamate” and its InChI Code is "1S/C11H21NO2Si/c1-11 (2,3)14-10 (13)12-8-7-9-15 (4,5)6/h8H2,1-6H3, (H,12,13)" .
Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate” are not available in the search results, compounds with similar structures have been used in the synthesis of biologically active natural products .
Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 61-62 degrees Celsius .
Scientific Research Applications
Synthesis of Biologically Active Natural Products
This compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have been isolated from various plants, bacteria, and fungi, and have shown significant biological activities .
Precursor for Indole Derivatives
The compound serves as a precursor for the synthesis of indole derivatives . Indole derivatives are known to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of Jaspine B Intermediate
The compound is an intermediate in the synthesis of the natural product jaspine B . Jaspine B has been isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .
Use in Enyne Group Synthesis
The compound has been used in the synthesis of enyne groups . Enyne groups are significant as a scaffold in the synthesis of biologically active natural products .
Use in Vilsmeier Formylation
The compound has been used in Vilsmeier formylation . This is a formylation process that involves the conversion of a compound to its formyl derivative .
Use in Horner–Wadsworth–Emmons Olefination
The compound has been used in the Horner–Wadsworth–Emmons olefination . This is a method used to convert aldehydes or ketones to alkenes .
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate, also known as tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate, is a biochemical reagent It’s often used as a biological material or organic compound for life science related research .
Mode of Action
It’s known that carbamates, such as this compound, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active natural products . These compounds serve as significant scaffolds in the synthesis of these products, including those isolated from plants, bacteria, and fungi .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (22738) and melting point (61-62°C), may influence its bioavailability .
Result of Action
Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
The compound’s storage temperature (4°c) suggests that it may be sensitive to temperature changes .
properties
IUPAC Name |
tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2Si/c1-11(2,3)14-10(13)12-8-7-9-15(4,5)6/h8H2,1-6H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZMLNAEPLSHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499997 | |
Record name | tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate | |
CAS RN |
71592-57-9 | |
Record name | 1,1-Dimethylethyl N-[3-(trimethylsilyl)-2-propyn-1-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71592-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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